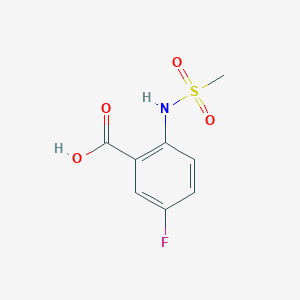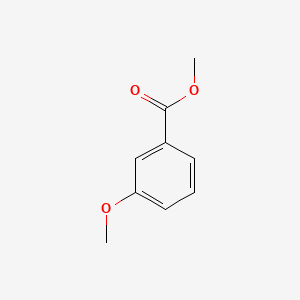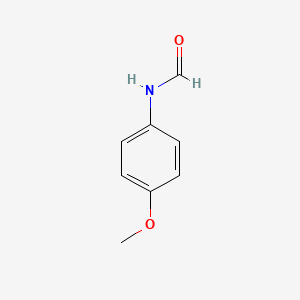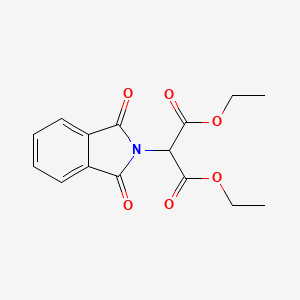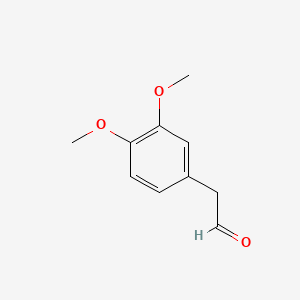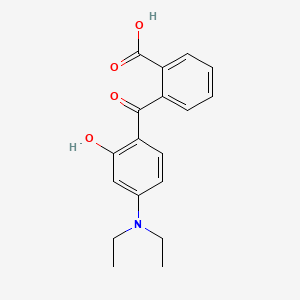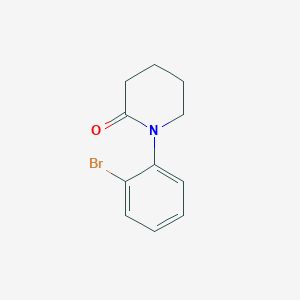
1-(2-Bromophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a piperidin-2-one moiety
Preparation Methods
The synthesis of 1-(2-Bromophenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of phenylpiperidin-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
1-(2-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction Reactions: The carbonyl group in the piperidin-2-one moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.
Scientific Research Applications
Medicinal Chemistry: The compound serves as a building block for the synthesis of various pharmacologically active molecules. Its derivatives have been investigated for their potential as analgesics, anti-inflammatory agents, and central nervous system (CNS) modulators.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds. Its reactivity and functional group compatibility make it a valuable tool for organic chemists.
Biological Studies: The compound and its derivatives are studied for their interactions with biological targets, such as enzymes and receptors. These studies help in understanding the structure-activity relationships and developing new therapeutic agents.
Industrial Applications: In the chemical industry, 1-(2-Bromophenyl)piperidin-2-one is utilized in the production of specialty chemicals and advanced materials. Its unique properties enable its use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)piperidin-2-one and its derivatives involves interactions with specific molecular targets, such as receptors or enzymes. For instance, some derivatives may act as agonists or antagonists at neurotransmitter receptors, modulating their activity and influencing physiological responses. The exact pathways and molecular targets depend on the specific structure and functional groups present in the derivatives.
Comparison with Similar Compounds
1-(2-Bromophenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperidin-2-one: This compound has the bromine atom attached to the para position of the phenyl ring, leading to different reactivity and properties.
1-(2-Chlorophenyl)piperidin-2-one: The presence of a chlorine atom instead of bromine results in variations in chemical behavior and biological activity.
1-(2-Bromophenyl)piperidine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-2-one moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYPUGCVOXMWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640986 |
Source


|
| Record name | 1-(2-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917508-51-1 |
Source


|
| Record name | 1-(2-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)
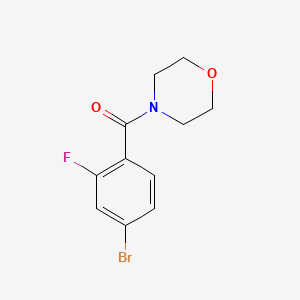
![N-[3-(acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1346765.png)
